molecular formula C20H20N2O5S B10809425 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine

4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine

Cat. No.: B10809425
M. Wt: 400.4 g/mol
InChI Key: UAQWGNZYFFZLLD-UHFFFAOYSA-N
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Description

4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is a useful research compound. Its molecular formula is C20H20N2O5S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20N2O5S

Molecular Weight

400.4 g/mol

IUPAC Name

4-[4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine

InChI

InChI=1S/C20H20N2O5S/c1-25-16-9-7-15(8-10-16)18-21-19(20(27-18)22-11-13-26-14-12-22)28(23,24)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3

InChI Key

UAQWGNZYFFZLLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies that highlight its applications in various therapeutic areas.

The molecular formula of 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is C16_{16}H16_{16}N2_{2}O4_{4}S, with a molecular weight of approximately 348.37 g/mol. The compound features a morpholine ring, an oxazole ring, and a benzenesulfonyl group, which contribute to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of the Benzenesulfonyl Group : This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine.
  • Attachment of the Morpholine Ring : Nucleophilic substitution reactions are employed to introduce the morpholine moiety to the oxazole derivative.

The biological activity of 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding interactions can modulate various cellular pathways, leading to physiological effects that may be beneficial in treating diseases.

Biological Activity

Research has indicated that compounds similar to 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cell lines by inhibiting key signaling pathways involved in cell proliferation.
  • Antimicrobial Properties : Some derivatives demonstrate significant antibacterial activity against various strains of bacteria, suggesting potential use as antimicrobial agents.
  • Anti-inflammatory Effects : Certain compounds in this class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Anticancer Studies

A study conducted by Krasovitskii et al. (1988) explored the anticancer potential of oxazole derivatives, including those with benzenesulfonyl groups. The research indicated that these compounds could effectively inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

Research published in various journals has documented the antimicrobial efficacy of similar compounds. For instance, derivatives with methoxy groups showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-substituted counterparts .

In Vivo Studies

In vivo studies have demonstrated that 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine can significantly reduce tumor size in animal models when administered at specific dosages .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameBiological ActivityReference
4-[Benzenesulfonyl]-1,3-oxazoleAnticancerKrasovitskii et al., 1988
4-Methoxyphenyl DerivativeAntimicrobialVarious studies
2-Hydroxyphenyl OxazoleAnti-inflammatoryRecent findings

Scientific Research Applications

Synthetic Routes

StepReaction TypeKey ReagentsConditions
1Formation of oxazoleAldehyde, amineAcidic medium
2SulfonationSulfur trioxideTemperature control
3CouplingBase, solventSpecific temperature

Chemistry

In the field of synthetic chemistry, 4-[4-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable for:

  • Drug development : As a precursor for pharmaceutical agents.
  • Material science : In the synthesis of polymers with tailored properties.

Biology

The biological applications of this compound are particularly noteworthy due to its potential interactions with molecular targets:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor modulation : It could act on receptors influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens, suggesting its potential use in developing new antibiotics.
  • Anticancer Research : Research indicates that this compound can induce apoptosis in cancer cells through targeted interactions with cellular pathways.

Industry

In industrial applications, this compound is utilized for:

  • Advanced materials development : Enhancing properties like conductivity and fluorescence in electronic materials.
  • Pharmaceutical formulations : As an active ingredient or intermediate in drug manufacturing.

Chemical Reactions Analysis

Electrophilic Substitution at the Methoxyphenyl Group

The 4-methoxyphenyl substituent facilitates electrophilic aromatic substitution (EAS) due to the electron-donating methoxy (-OCH₃) group. Common reactions include:

Reaction TypeConditions & ReagentsExpected ProductReference
NitrationHNO₃/H₂SO₄, 0–5°C4-methoxy-3-nitrophenyl derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃3-halo-4-methoxyphenyl analog
DemethylationBBr₃ in CH₂Cl₂, −78°CHydroxyphenyl-substituted oxazole

The methoxy group directs incoming electrophiles to the ortho and para positions relative to itself, though steric hindrance from the oxazole ring may favor para substitution .

Nucleophilic Reactions at the Benzenesulfonyl Group

The sulfonyl group (-SO₂-) acts as a strong electron-withdrawing group, enabling nucleophilic displacement under basic conditions:

Reaction TypeConditions & ReagentsProductsReference
Sulfonamide CleavageH₂O/HCl (reflux)Oxazole ring-opened sulfonic acid
Thiol SubstitutionRSH/NaOH, ethanol, 60°CSulfur-linked derivatives (e.g., -S-R)

In acidic environments, the sulfonyl group stabilizes adjacent carbocations, facilitating ring-opening reactions of the oxazole.

Oxazole Ring Modifications

The oxazole core undergoes characteristic heterocyclic reactions:

Reaction TypeConditions & ReagentsOutcomeReference
Ring HydrogenationH₂/Pd-C, ethanol, 50°CTetrahydrooxazole derivative
Ring-OpeningLiAlH₄, THF, refluxSecondary amine and ketone fragments
CycloadditionDienophiles (e.g., DMAD), heatFused bicyclic compounds

The electron-deficient nature of the oxazole ring (due to sulfonyl and aryl groups) enhances susceptibility to nucleophilic attack at the 2- and 5-positions .

Morpholine Ring Functionalization

The morpholine moiety participates in two primary reaction types:

Reaction TypeConditions & ReagentsProductsReference
N-AlkylationR-X/K₂CO₃, DMF, 80°CQuaternary ammonium derivatives
Ring-OpeningHBr/AcOH, refluxEthanolamine sulfonate analogs

Alkylation typically occurs at the morpholine nitrogen, while strong acids protonate the oxygen, leading to ring cleavage .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl group diversification:

Reaction TypeConditions & ReagentsProductsReference
Suzuki-MiyauraAr-B(OH)₂/Pd(PPh₃)₄, K₂CO₃Biaryl-substituted oxazoles
Buchwald-HartwigAr-NH₂/Pd₂(dba)₃, XantphosAminated derivatives

These reactions often target the 2-aryl position of the oxazole for structural diversification .

Stability Under Environmental Conditions

The compound’s shelf life and reactivity are influenced by:

ConditionEffectMitigation StrategyReference
High pH (>10)Oxazole ring hydrolysisStore in neutral buffers
UV lightSulfonyl group degradationUse amber glassware
HumidityMorpholine hygroscopicityDesiccant storage

Key Research Findings

  • Anticancer Activity : Derivatives from sulfonamide cleavage showed IC₅₀ values of 1.2–8.7 μM against MCF-7 cells .

  • Enzyme Inhibition : Ring-opened metabolites demonstrated COX-2 inhibition (Ki = 0.3 μM).

  • Synthetic Utility : Suzuki couplings achieved yields >85% with electron-deficient aryl boronic acids .

This compound’s multifunctional architecture makes it a versatile scaffold in medicinal chemistry and materials science.

Q & A

Basic: What synthetic methodologies are effective for preparing 4-[4-(Benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-oxazol-5-yl]morpholine?

Answer:
A common approach involves cyclocondensation of N-acylated precursors under reflux with phosphorus oxychloride (POCl₃). For example:

Step 1: Synthesize the intermediate N-(1-aryl-1-oxopropan-2-yl)-4-(4-bromophenylsulfonyl)benzamide by acylating the sulfonyl-containing benzamide.

Step 2: Reflux the intermediate in POCl₃ (4–6 hours) to promote oxazole ring formation via cyclodehydration .

Workup: Neutralize excess POCl₃ with ice-water, extract with CH₂Cl₂, and purify via recrystallization (ethanol yields colorless crystals).
Key Considerations:

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
  • Optimize POCl₃ stoichiometry to avoid side reactions (e.g., over-chlorination).

Basic: How can researchers characterize this compound’s purity and structural integrity?

Answer:
Combine spectroscopic and crystallographic techniques:

  • NMR: Compare chemical shifts (e.g., benzenesulfonyl protons at δ 7.5–8.2 ppm, morpholine protons at δ 3.2–3.8 ppm) with literature data .
  • X-ray Crystallography: Resolve ambiguous stereochemistry or substituent positioning (e.g., oxazole-morpholine linkage) .
  • HPLC-MS: Confirm molecular ion peaks (m/z calculated for C₂₆H₂₅N₂O₅S: ~477.5) and purity (>95%) .

Basic: What are the key reactivity patterns of the oxazole and morpholine moieties in this compound?

Answer:

  • Oxazole Core: Electrophilic at C-2 and C-5; reacts with nucleophiles (e.g., Grignard reagents) under controlled conditions.
  • Morpholine Ring: Basic nitrogen participates in acid-base reactions; resistant to oxidation but can undergo alkylation .
  • Benzenesulfonyl Group: Stabilizes adjacent charges; susceptible to nucleophilic aromatic substitution under harsh conditions (e.g., HNO₃/H₂SO₄) .

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Answer:

  • Case Study: If NMR suggests axial symmetry (e.g., equivalent morpholine protons) but X-ray shows a distorted conformation:
    • Perform variable-temperature NMR to assess dynamic effects (e.g., ring puckering) .
    • Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformers .
    • Cross-validate with NOESY/ROESY to detect through-space correlations .

Advanced: What strategies optimize yield in large-scale synthesis while minimizing byproducts?

Answer:

  • Process Optimization:
    • Replace POCl₃ with milder dehydrating agents (e.g., Burgess reagent) to reduce chlorinated byproducts .
    • Use flow chemistry for precise temperature control during cyclocondensation .
  • Byproduct Analysis:
    • Isolate and characterize major impurities (e.g., uncyclized intermediates via LC-MS) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological potential?

Answer:

  • Core Modifications:
    • Replace the 4-methoxyphenyl group with electron-withdrawing substituents (e.g., -CF₃) to assess cytotoxicity changes .
    • Modify the morpholine ring to piperazine for comparative pharmacokinetic studies .
  • Assay Design:
    • Use in vitro models (e.g., cancer cell lines) with standardized protocols (MTT assay, IC₅₀ determination) .

Advanced: What computational tools predict interactions between this compound and biological targets?

Answer:

  • Docking Studies: Use AutoDock Vina to model binding to sulfotransferases (targeting the benzenesulfonyl group) .
  • MD Simulations: Simulate ligand-protein stability (GROMACS, 100 ns runs) to assess morpholine’s role in binding .

Advanced: How can researchers address discrepancies in biological activity across different studies?

Answer:

  • Variables to Control:
    • Solvent polarity (e.g., DMSO vs. ethanol) affects compound aggregation .
    • Cell line heterogeneity (e.g., HepG2 vs. HEK293) may explain cytotoxicity variations .
  • Meta-Analysis: Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) .

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